tert-butyl (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate
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Overview
Description
tert-Butyl (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[45]decane-9-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the tert-butyl ester group, and subsequent functionalization to achieve the desired stereochemistry. Common reagents used in these reactions include organometallic reagents, protecting groups, and chiral catalysts to ensure the correct stereochemical outcome.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions are typically optimized to achieve high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its spirocyclic structure is of interest for the design of enzyme inhibitors and receptor modulators, which can be used in the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it a valuable component in the formulation of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of tert-butyl (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate
- tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate
- tert-Butyl (S)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Uniqueness
tert-Butyl (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate is unique due to its specific stereochemistry and the presence of two phenyl groups. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar spirocyclic compounds.
Properties
Molecular Formula |
C25H29NO4 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
tert-butyl (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C25H29NO4/c1-24(2,3)30-23(28)26-16-10-15-25(21(26)19-13-8-5-9-14-19)17-20(22(27)29-25)18-11-6-4-7-12-18/h4-9,11-14,20-21H,10,15-17H2,1-3H3/t20-,21-,25+/m1/s1 |
InChI Key |
RBLBNLXTGLISRU-OTPAQWSUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]2([C@H]1C3=CC=CC=C3)C[C@@H](C(=O)O2)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1C3=CC=CC=C3)CC(C(=O)O2)C4=CC=CC=C4 |
Origin of Product |
United States |
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